Cas no 1365802-18-1 (Imatinib Impurity E)

Imatinib Impurity E is a known degradation product or synthetic byproduct associated with Imatinib, a tyrosine kinase inhibitor used in the treatment of certain cancers. This impurity is structurally characterized and serves as a critical reference standard in pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity, safety, and efficacy of Imatinib drug formulations. Imatinib Impurity E is widely utilized in analytical method development, stability studies, and regulatory compliance testing. High-purity grades of this impurity are available to support precise chromatographic and spectroscopic analyses, facilitating adherence to pharmacopeial standards such as USP, EP, and ICH guidelines.
Imatinib Impurity E structure
Imatinib Impurity E structure
商品名:Imatinib Impurity E
CAS番号:1365802-18-1
MF:C52H48N12O2
メガワット:873.016720000001
MDL:MFCD28969243
CID:1015730
PubChem ID:71315751

Imatinib Impurity E 化学的及び物理的性質

名前と識別子

    • 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
    • Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
    • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide
    • 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine
    • Imatinib Impurity E
    • 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
    • HY-131275
    • CS-0131974
    • CS-0255282
    • Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-; 4,4'-[1,4-Piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide]; Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
    • Imatinib Bis Impurity
    • AS-80236
    • DTXSID30747557
    • 4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) (Imatinib Impurity)
    • N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-{[4-({4-[(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CARBAMOYL]PHENYL}METHYL)PIPERAZIN-1-YL]METHYL}BENZAMIDE
    • 1365802-18-1
    • Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • AKOS028109733
    • A11670
    • DA-74445
    • MDL: MFCD28969243
    • インチ: InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
    • InChIKey: DZHKYOWYCVBDPW-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C)C=C5)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9

計算された属性

  • せいみつぶんしりょう: 872.402319g/mol
  • ひょうめんでんか: 0
  • XLogP3: 7
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 回転可能化学結合数: 14
  • どういたいしつりょう: 872.402319g/mol
  • 単一同位体質量: 872.402319g/mol
  • 水素結合トポロジー分子極性表面積: 166Ų
  • 重原子数: 66
  • 複雑さ: 1380
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: >213°C (dec.)
  • ようかいど: DMSO (Slighlty)
  • PSA: 166.08000
  • LogP: 9.48480

Imatinib Impurity E セキュリティ情報

Imatinib Impurity E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D583895-100mg
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine
1365802-18-1 95%
100mg
$335 2024-05-24
TRC
D291890-25mg
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
1365802-18-1
25mg
$ 1367.00 2023-09-08
TRC
D291890-2.5mg
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
1365802-18-1
2.5mg
$ 173.00 2023-09-08
eNovation Chemicals LLC
D543289-5g
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine
1365802-18-1 95%
5g
$2500 2024-06-05
eNovation Chemicals LLC
D583895-250mg
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine
1365802-18-1 95%
250mg
$615 2024-05-24
Chemenu
CM167903-250mg
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
1365802-18-1 97%
250mg
$388 2023-02-02
Chemenu
CM167903-1g
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
1365802-18-1 97%
1g
$881 2023-02-02
MedChemExpress
HY-131275-5mg
Imatinib Impurity E
1365802-18-1 96.05%
5mg
¥2800 2024-04-20
MedChemExpress
HY-131275-10mg
Imatinib Impurity E
1365802-18-1 96.05%
10mg
¥4500 2024-04-20
Ambeed
A334508-50mg
4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
1365802-18-1 97%
50mg
$311.0 2025-03-03

Imatinib Impurity E 関連文献

Imatinib Impurity Eに関する追加情報

Imatinib Impurity E: A Comprehensive Overview

Imatinib, a groundbreaking tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, the presence of impurities in pharmaceutical compounds, such as Imatinib Impurity E (CAS No. 1365802-18-1), poses significant challenges in ensuring drug quality and patient safety. This article delves into the characteristics, synthesis, and implications of Imatinib Impurity E, leveraging the latest research findings to provide a comprehensive understanding of this critical topic.

The chemical structure of Imatinib Impurity E is closely related to imatinib mesilate, but it differs in specific functional groups that arise during the manufacturing process. Recent studies have highlighted the importance of identifying and controlling such impurities to meet stringent regulatory standards. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to detect and quantify Imatinib Impurity E in pharmaceutical formulations. These methods ensure precise characterization, which is essential for maintaining therapeutic efficacy and minimizing adverse effects.

One of the most significant advancements in understanding Imatinib Impurity E involves its synthetic pathways. Traditional synthesis methods for imatinib often involve multi-step reactions that can introduce unintended by-products. However, recent innovations in medicinal chemistry have focused on optimizing these processes to minimize impurity formation. For instance, researchers have explored alternative reagents and reaction conditions that reduce the likelihood of Imatinib Impurity E formation while enhancing yield and purity of the desired product.

The pharmacokinetic profile of Imatinib Impurity E is another area of active research. Studies have shown that impurities can influence drug absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these effects is crucial for predicting potential drug interactions and optimizing dosing regimens. Recent findings suggest that Imatinib Impurity E exhibits different pharmacokinetic behavior compared to imatinib mesilate, which underscores the need for thorough pharmacokinetic studies in drug development.

In terms of regulatory considerations, global health authorities have established strict guidelines for acceptable levels of impurities in pharmaceuticals. The presence of Imatinib Impurity E must be meticulously monitored throughout the manufacturing process to ensure compliance with these standards. Advanced quality control systems, including real-time monitoring and automated sampling techniques, are being implemented to enhance process efficiency and reduce contamination risks.

Moreover, environmental impact assessments are increasingly being integrated into pharmaceutical manufacturing practices. The production of Imatinib Impurity E generates waste materials that require proper disposal to prevent ecological harm. Researchers are exploring sustainable synthesis methods that minimize waste generation and utilize eco-friendly solvents. These efforts align with global initiatives to promote green chemistry principles in the pharmaceutical industry.

Looking ahead, collaborative efforts between academia and industry are expected to drive further advancements in impurity management. The development of predictive models using artificial intelligence (AI) and machine learning (ML) holds promise for identifying potential impurities early in the drug discovery process. Such models can simulate reaction pathways and predict impurity formation based on reaction conditions, enabling proactive measures to mitigate their occurrence.

In conclusion, Imatinib Impurity E represents a critical challenge in ensuring the quality and safety of imatinib-based therapies. By leveraging cutting-edge research methodologies and adopting sustainable practices, the pharmaceutical industry can effectively address this issue while maintaining high standards of patient care. Continued investment in innovation will be essential to overcoming these challenges and advancing the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量